2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile
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Overview
Description
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile is a fluorinated compound with a molecular weight of 265.19 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications . It is often used in the synthesis of other complex molecules due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-(Trifluoromethoxy)benzaldehyde with malononitrile and ammonium acetate under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound effectively blocks its activity, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimidinone-5-carbonitriles: These compounds have a similar pyrimidine ring but with different functional groups, affecting their reactivity and applications.
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H6F3N3O |
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Molecular Weight |
265.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)19-10-3-1-2-9(4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H |
InChI Key |
HASXNCMLHGZLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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